molecular formula C8H11NO4S2 B1671612 Erdosteine CAS No. 84611-23-4

Erdosteine

Cat. No.: B1671612
CAS No.: 84611-23-4
M. Wt: 249.3 g/mol
InChI Key: QGFORSXNKQLDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erdosteine is a thiol-based mucolytic agent approved for treating acute and chronic pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis. As a prodrug, it is metabolized in the liver to its active metabolite, Met 1 (N-(2-carboxymethylthioacetyl)homocysteine), which contains a free sulfhydryl (-SH) group responsible for its mucolytic, antioxidant, anti-inflammatory, and antibacterial properties . This compound uniquely combines these multifaceted actions, making it effective in reducing exacerbations, improving mucociliary clearance, and protecting against oxidative stress .

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD)

Erdosteine has been extensively studied for its role in managing COPD. The RESTORE study demonstrated that this compound significantly reduces the frequency of acute exacerbations of COPD, shortens their duration, and lowers hospitalization rates . Its efficacy is not influenced by the concurrent use of inhaled corticosteroids, suggesting it can be used effectively across different treatment regimens .

Key Findings:

  • Reduces acute exacerbations of COPD.
  • Shortens exacerbation duration.
  • Decreases hospitalization risk.

Bronchiectasis

Recent trials have explored the use of this compound in patients with bronchiectasis. The BETTER trial indicated that this compound is well-tolerated and may help reduce acute exacerbations in this population . Its properties as a mucoactive agent enhance mucus clearance, which is critical in managing bronchiectasis.

Key Properties:

  • Mucoactive agent enhancing mucus clearance.
  • Antioxidant and anti-inflammatory effects.
  • Bacterial antiadherence properties.

Pulmonary Fibrosis

Experimental studies suggest that this compound may have protective effects against lung fibrosis induced by bleomycin in animal models. It appears to inhibit neutrophil accumulation and lipid peroxidation, indicating potential as a therapeutic option for idiopathic pulmonary fibrosis .

Potential Mechanisms:

  • Repression of inflammatory responses.
  • Maintenance of antioxidant levels.

Case Studies and Research Findings

Study Focus Findings
RESTORE StudyCOPDSignificant reduction in acute exacerbations and hospitalization rates .
BETTER TrialBronchiectasisWell-tolerated; potential to reduce exacerbations .
Experimental StudyPulmonary FibrosisPrevents bleomycin-induced lung fibrosis; inhibits inflammation .
Clinical Trial (Children)Acute Respiratory InfectionsSafe for short-term use; effective in children over one year old .
Occupational COPD StudyCOPD in Occupational SettingsDemonstrated therapeutic efficacy in patients exposed to harmful substances .

Comparison with Similar Compounds

Pharmacological Comparison with Similar Compounds

Mechanism of Action

Erdosteine, N-acetylcysteine (NAC), and S-carboxymethylcysteine are all thiol-based mucolytics, but their mechanisms and metabolite activities differ:

  • This compound : Requires hepatic conversion to Met 1, which directly breaks disulfide bonds in mucus, reduces oxidative stress (scavenges H₂O₂ and HOCl), and inhibits bacterial adhesiveness .
  • NAC: Acts directly as a free thiol donor, reducing mucus viscosity and replenishing glutathione (GSH) .
  • S-carboxymethylcysteine : Modifies mucus glycoproteins but lacks significant antioxidant activity .

Antioxidant Efficacy :

Compound Scavenging Efficiency (vs. GSH) Key Targets
This compound (Met 1) 80% H₂O₂, HOCl, ROS
NAC 70% H₂O₂, ROS
S-carboxymethylcysteine Not significant

Met 1’s scavenging capacity surpasses NAC, making this compound more effective in mitigating oxidative damage .

Mucolytic and Anti-inflammatory Activity

  • Cough Reflex : this compound suppresses chemically induced cough without inhibiting mechanical cough reflexes, ensuring mucus expulsion remains unaffected .

Clinical Efficacy in COPD and Chronic Bronchitis

Exacerbation Prevention

Number Needed to Treat (NNT) to prevent one acute exacerbation of COPD (AECOPD) over 1 year:

Compound NNT vs. Placebo
This compound 10.11
NAC 15.69
S-carboxymethylcysteine 30.92

This compound’s lower NNT reflects superior efficacy .

Exacerbation Rates :

  • RESTORE Study : this compound reduced mild exacerbations by 57.1% (0.23 vs. 0.54 events/patient/year) and shortened exacerbation duration by 24.6% (9.55 vs. 12.63 days) .
  • EQUALIFE Study : this compound-treated patients had fewer hospitalizations (0.27 vs. 0.51 exacerbations/year) and improved quality of life .

Synergy with Inhaled Corticosteroids (ICS)

Unlike NAC, this compound’s preventive effect on AECOPD is independent of ICS use or blood eosinophil count, supporting its use in ICS step-down strategies .

Unique Advantages of this compound

  • Broad-Spectrum Activity : Combines mucolytic, antioxidant, anti-inflammatory, and antibacterial effects .
  • Corticosteroid Independence : Effective irrespective of ICS use, unlike GOLD guideline recommendations for other mucolytics .

Biological Activity

Erdosteine is a thiol-based compound primarily known for its mucolytic properties, but recent research has unveiled a broader spectrum of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This article delves into the multifaceted biological activities of this compound, supported by various studies and clinical trials.

1. Mucolytic Activity

This compound's mucolytic action has been extensively documented. It enhances mucociliary transport and reduces sputum viscosity, which is crucial for patients with chronic respiratory diseases. A study demonstrated that this compound at a dose of 600 mg/kg significantly improved mucociliary transport in quails compared to lower doses .

2. Antioxidant Properties

This compound exhibits potent antioxidant effects through its active metabolite, Metabolite I (Met 1). Research indicates that Met 1 effectively scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) .

Table 1: Antioxidant Activity Comparison

CompoundScavenging Effect on H₂O₂Scavenging Effect on HOClAffinity to GSH (%)
This compoundModerateHigh80
NACLowModerate70

3. Anti-inflammatory Effects

This compound has shown significant anti-inflammatory properties. It inhibits the activation of nuclear factor-κB (NF-κB) in macrophages and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . In animal models, this compound has been reported to decrease neutrophil influx in lung injury models induced by lipopolysaccharide (LPS) .

4. Antibacterial Activity

Recent studies have highlighted this compound's role in enhancing antibiotic efficacy against bacterial biofilms. This compound facilitates antibiotic penetration and disrupts the extracellular matrix of biofilms formed by bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that combining this compound with antibiotics significantly improved their effectiveness against biofilms .

Table 2: Efficacy of this compound with Antibiotics Against Biofilms

AntibioticBiofilm AgeEfficacy with this compound
Vancomycin6 hoursEnhanced
Linezolid6 hoursEnhanced
Amoxicillin/Clavulanate24 hoursSignificant improvement

5. Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound in chronic bronchitis and chronic obstructive pulmonary disease (COPD):

  • RESTORE Study : Showed a 19.4% reduction in acute exacerbations of COPD with this compound treatment compared to placebo .
  • Meta-analysis : Analyzed data from over 1000 patients, revealing significant improvements in cough frequency and overall symptom scores with this compound compared to other treatments .

Table 3: Summary of Key Clinical Trials on this compound

StudyPopulationKey Findings
Aubier et al., 1999Chronic BronchitisReduced cough severity and frequency
Dal Negro et al., 2017COPD Stage II & IIIReduction in exacerbation rate by 19.4%
Fioretti & Bandera, 2017Chronic BronchitisDecreased days absent from work due to exacerbations

6. Future Directions

Current research is exploring the potential of this compound in treating biofilm-related infections and its cost-effectiveness in managing chronic respiratory diseases. Upcoming trials aim to assess its long-term benefits in patients with bronchiectasis and other chronic conditions .

Q & A

Basic Research Questions

Q. What methodologies are employed to investigate the multifactorial mechanisms of Erdosteine, including its mucolytic, antioxidant, and anti-inflammatory properties?

  • Methodological Approach : Researchers utilize in vitro assays to measure reactive oxygen species (ROS) suppression, inflammatory cytokine modulation (e.g., IL-5, IL-13), and mucolytic activity via ciliary beat frequency analysis. In vivo models (e.g., guinea-pig allergic inflammation) assess bronchodilation and mucus dynamics. Metabolite profiling (e.g., M1 quantification via HPLC) validates prodrug activation .

Q. What standardized endpoints are utilized in clinical trials assessing this compound’s therapeutic outcomes in chronic respiratory diseases?

  • Key Metrics : Primary endpoints include exacerbation rate reduction, time to first exacerbation, and hospitalization frequency. Secondary endpoints involve symptom scores (cough, sputum viscosity) and health status improvements (e.g., SGRQ-C). The RESTORE trial (NCT01032304) exemplifies this framework, with spirometry-confirmed COPD severity stratification (FEV1% predicted) .

Q. What pharmacokinetic parameters are critical in designing dose-escalation studies for this compound’s active metabolites?

  • Critical Parameters : Bioavailability of the prodrug, plasma half-life of M1 (~1.46 hours), and tissue distribution in bronchial epithelium. Dose-response relationships are established via PK/PD modeling, ensuring optimal dosing intervals (e.g., 300 mg twice daily) .

Advanced Research Questions

Q. How do randomized controlled trials (RCTs) design protocols account for confounding variables when evaluating this compound’s efficacy in COPD exacerbation reduction?

  • Protocol Design : The RESTORE trial employed double-blinding, placebo-controlled arms with strict inclusion criteria (moderate-to-severe COPD, exacerbation history). Stratification by ICS use and eosinophil counts minimized bias. Subgroup analyses (e.g., GOLD 2 vs. GOLD 3) addressed disease heterogeneity .

Q. What statistical approaches resolve contradictions between this compound’s clinical benefits observed in RCTs and current treatment guidelines?

  • Analytical Methods : Network meta-analyses compare this compound with other thiol-based agents (e.g., NAC, carboxymethylcysteine). The RESTORE post hoc analysis demonstrated a 47% exacerbation rate reduction independent of ICS use, challenging GOLD 2020 recommendations .

Q. How do researchers validate this compound’s off-target effects in non-pulmonary conditions through preclinical models?

  • Experimental Models : Murine studies (e.g., Complete Freund’s Adjuvant-induced arthritis) evaluate anti-inflammatory biomarkers (IL-10 upregulation, oxidative stress markers). Renal protection models (contrast-induced injury) quantify structural/functional improvements via histopathology and creatinine clearance assays .

Q. What molecular techniques elucidate this compound’s dual inhibition of oxidative stress and NF-κB signaling pathways?

  • Mechanistic Studies : Electrophoretic mobility shift assays (EMSAs) and luciferase reporter systems quantify NF-κB activation suppression. ROS scavenging is measured via DCFH-DA fluorescence. Transcriptomic profiling (RNA-seq) identifies downstream targets (e.g., SOD, catalase) .

Q. How do longitudinal study designs address challenges in measuring this compound’s long-term impact on COPD progression?

  • Longitudinal Frameworks : The 12-month RESTORE trial incorporated quarterly spirometry, diary-based symptom tracking, and adjudicated exacerbation validation. Mixed-effects models accounted for dropout rates and treatment adherence .

Q. What mechanistic studies differentiate this compound’s bacterial anti-adhesion properties from direct antimicrobial effects?

  • Bacterial Assays : In vitro adhesion inhibition is tested using epithelial cell lines (e.g., A549) co-cultured with Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) assays and time-kill curves distinguish bacteriostatic vs. anti-biofilm activity .

Q. How do adaptive clinical trial methodologies optimize this compound’s therapeutic window in comorbid populations?

  • Adaptive Strategies : Bayesian statistics enable real-time dose adjustments based on biomarker feedback (e.g., CRP, fibrinogen). Enrichment designs target high-exacerbation-risk subgroups (e.g., eosinophil <300 cells/μL) .

Properties

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84611-23-4, 105426-14-0
Record name Erdosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84611-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdosteine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.